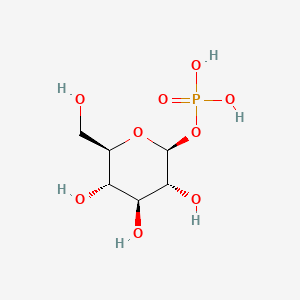

beta-D-Glucose 1-phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Beta-D-Glucose 1-phosphate: is a glucose molecule with a phosphate group attached to the first carbon atom. It is an important intermediate in carbohydrate metabolism and can exist in either the alpha or beta anomeric form. This compound plays a crucial role in various biochemical pathways, including glycogenolysis and glycogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-Glucose 1-phosphate can be synthesized enzymatically using beta-glucan phosphorylases. These enzymes catalyze the reversible degradation of beta-linked glucose polymers, yielding this compound and a shorter carbohydrate chain . The reaction typically involves the use of inorganic phosphate and can be carried out under mild conditions.

Industrial Production Methods: Industrial production of this compound often involves the enzymatic conversion of trehalose using trehalose phosphorylase. This method is efficient but currently costly and not available in large amounts .

Chemical Reactions Analysis

Types of Reactions: Beta-D-Glucose 1-phosphate undergoes various chemical reactions, including:

Oxidation: Conversion to gluconic acid derivatives.

Reduction: Formation of deoxy sugars.

Substitution: Formation of glycosides.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like nitric acid.

Reduction: Uses reducing agents such as sodium borohydride.

Substitution: Involves glycosyl donors and acceptors under acidic or enzymatic conditions.

Major Products:

Oxidation: Gluconic acid derivatives.

Reduction: Deoxy sugars.

Substitution: Various glycosides

Scientific Research Applications

Beta-D-Glucose 1-phosphate has numerous applications in scientific research:

Chemistry: Used as a glucosyl donor in glycosylation reactions.

Biology: Plays a role in metabolic pathways like glycogenolysis and glycogenesis.

Medicine: Investigated for its potential in treating glycogen storage diseases.

Industry: Used in the synthesis of bioactive carbohydrates and glycosylated drugs

Mechanism of Action

Beta-D-Glucose 1-phosphate exerts its effects primarily through its role in carbohydrate metabolism. It is converted to glucose 6-phosphate by the enzyme beta-phosphoglucomutase, which then enters glycolysis or gluconeogenesis pathways. This conversion is crucial for maintaining glucose homeostasis in cells .

Comparison with Similar Compounds

- Alpha-D-Glucose 1-phosphate

- Beta-D-Glucose 6-phosphate

- Alpha-D-Glucose 6-phosphate

Comparison:

- Beta-D-Glucose 1-phosphate is unique in its specific role in glycogen metabolism and its enzymatic conversion to glucose 6-phosphate.

- Alpha-D-Glucose 1-phosphate and Beta-D-Glucose 6-phosphate also play roles in carbohydrate metabolism but differ in their specific enzymatic pathways and functions .

Properties

CAS No. |

55607-88-0 |

|---|---|

Molecular Formula |

C6H13O9P |

Molecular Weight |

260.14 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C6H13O9P/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5-,6+/m1/s1 |

InChI Key |

HXXFSFRBOHSIMQ-DVKNGEFBSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OP(=O)(O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-[1,2-Phenylenebis(oxy)]diphenol](/img/structure/B14631355.png)

![Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate](/img/structure/B14631388.png)

![4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate](/img/structure/B14631393.png)

![Cyclohexane, 1,2-bis[(trifluoromethyl)thio]-](/img/structure/B14631440.png)

![N-(6-Nitronaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B14631442.png)